2-(2,6-Dichloro-4-methylphenoxy)acetic acid
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Overview
Description
2-(2,6-Dichloro-4-methylphenoxy)acetic acid is a chemical compound with the molecular formula C9H8Cl2O3. It is a member of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxyacetic acid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dichloro-4-methylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dichloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetic acids .
Scientific Research Applications
2-(2,6-Dichloro-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular events that lead to changes in gene expression and physiological responses .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different substitution patterns.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with a single chlorine atom and a methyl group.
Comparison: 2-(2,6-Dichloro-4-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-dichlorophenoxyacetic acid, it has different reactivity and efficacy as a herbicide. The presence of two chlorine atoms and a methyl group in specific positions enhances its stability and effectiveness in various applications .
Properties
IUPAC Name |
2-(2,6-dichloro-4-methylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-6(10)9(7(11)3-5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLCYGZYWDCHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289889 |
Source
|
Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-82-8 |
Source
|
Record name | NSC65089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,6-dichloro-4-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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